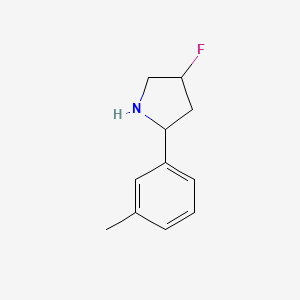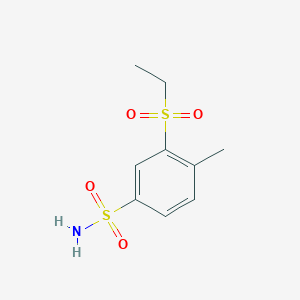![molecular formula C10H19N3O B13208283 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea is a complex organic compound that features a bicyclic structure. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of cyclic azomethine ylides in 1,3-dipolar cycloaddition reactions . The reaction conditions often involve the use of a rhodium(II) complex and chiral Lewis acids to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the industrial production of this compound.
化学反応の分析
Types of Reactions
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea has several scientific research applications:
Chemistry: The compound is used as a key intermediate in the synthesis of various tropane alkaloids.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
類似化合物との比較
Similar Compounds
2-(8-Azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: This compound shares a similar bicyclic structure and has been studied for its nematicidal activity.
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Another compound with a similar core structure, used in various synthetic applications.
Uniqueness
1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea is unique due to its specific functional groups and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
特性
分子式 |
C10H19N3O |
|---|---|
分子量 |
197.28 g/mol |
IUPAC名 |
3-(8-azabicyclo[3.2.1]octan-3-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C10H19N3O/c1-13(2)10(14)12-9-5-7-3-4-8(6-9)11-7/h7-9,11H,3-6H2,1-2H3,(H,12,14) |
InChIキー |
IELQUVKXMGALNU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC1CC2CCC(C1)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B13208227.png)


![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)


![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13208261.png)


![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)


